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molecular formula C17H23N3O3 B8481745 6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one

6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4(3H)-one

Cat. No. B8481745
M. Wt: 317.4 g/mol
InChI Key: DMNQXENATQIQBJ-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 1.00 mg (3.1 mmol) of methyl 5-methoxy-4-(3-piperidinopropoxy)anthranilate, 0.99 g (9.3 mmol) of methyl orthoformate, 0.72 g (9.3 mmol) of ammonium acetate, and 5.0 mL of methanol. The reaction was carried out at 120° C. for 5 hours. After the reaction was complete, the reaction mixture was cooled to room temperature and analyzed (according to absolute quantitative analysis) by high performance liquid chromatography. There was produced 0.89 mg (reaction yield: 90%) of 6-methoxy-7-(3-piperidinopropoxy)quinazolin-4-one.
Name
methyl 5-methoxy-4-(3-piperidinopropoxy)anthranilate
Quantity
1 mg
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8](OC)=[O:9])[C:6]([NH2:13])=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:24]([O-])([O-])OC.C([O-])(=O)C.[NH4+:33]>CO>[CH3:1][O:2][C:3]1[CH:12]=[C:7]2[C:6](=[CH:5][C:4]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)[N:13]=[CH:24][NH:33][C:8]2=[O:9] |f:2.3|

Inputs

Step One
Name
methyl 5-methoxy-4-(3-piperidinopropoxy)anthranilate
Quantity
1 mg
Type
reactant
Smiles
COC1=C(C=C(C(C(=O)OC)=C1)N)OCCCN1CCCCC1
Step Two
Name
methyl orthoformate
Quantity
0.99 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
Quantity
0.72 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10-mL volume stainless steel pressure-resistant vessel were placed

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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